2'-Chloro-5'-nitroacetophenone
Overview
Description
2’-Chloro-5’-nitroacetophenone is a compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It appears as a white to orange to green powder or crystal .
Physical and Chemical Properties Analysis
2’-Chloro-5’-nitroacetophenone is a solid at 20 degrees Celsius . It has a melting point of 60.0 to 64.0 °C and is soluble in methanol .Scientific Research Applications
Phototransformations in Low-Temperature Matrices
2'-Chloro-5'-nitroacetophenone has been studied for its phototransformations in low-temperature argon matrices. UV radiation induced conformational changes in the molecule, specifically rotations of hydroxyl and acetyl groups. This led to the formation of a new conformer without an intramolecular hydrogen bond and highlighted the compound's sensitivity to light wavelengths (Pagacz-Kostrzewa et al., 2023).
Multicomponent Synthesis of Derivatives
Another application involves the multicomponent synthesis of unsymmetrical derivatives of 5-Nitropyridines. This compound (or similar compounds) was used in a reaction with other components, yielding novel derivatives. This showcases its utility in synthesizing complex organic compounds (Turgunalieva et al., 2023).
Intramolecular Hydrogen Bonding
The compound's crystal structure has been analyzed, revealing the presence of an intramolecular hydrogen bond of enol character. This study also involved a phase transition investigation at 138 K, using differential scanning calorimetry and other methods, demonstrating the compound's interesting physicochemical properties (Filarowski et al., 2006).
Synthesis and Characterization of Derivatives
Research also includes the synthesis of 5-methyl-, chloro-, and bromo-substituted derivatives of 2-hydroxy-acetophenones. The processes used for synthesizing these derivatives are characterized by mild conditions and environmental benefits, indicating the compound's versatility in green chemistry applications (Gao Wen-ta, 2014).
Interaction Studies in Solvents
Studies have been conducted on the interactions of this compound in solvents like N,N-Dimethylformamide. These include measuring density, viscosity, and ultrasonic velocity at various temperatures, helping understand the solute-solvent interactions and thermodynamic properties (Choudhary et al., 2015).
Catalytic Oxidation Research
Research into catalytic oxidation of related compounds, such as 4-nitroethylbenzene, to 4-nitroacetophenone provides insights into the synthesis of antibiotics like chloramphenicol. This highlights the potential use of this compound in pharmaceutical manufacturing processes (Halstyan & Bushuiev, 2021).
Safety and Hazards
2’-Chloro-5’-nitroacetophenone is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and is suspected of causing genetic defects . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVQYABDFYOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177658 | |
Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-50-0 | |
Record name | 2′-Chloro-5′-nitroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23082-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-chloro-5-nitrophenyl)ethanone in organic synthesis?
A1: 1-(2-chloro-5-nitrophenyl)ethanone serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it acts as a key starting material in the Willgerodt-Kindler reaction, enabling the efficient one-pot synthesis of substituted 2-aminobenzo[b]thiophenes []. This reaction involves reacting 1-(2-chloro-5-nitrophenyl)ethanone with various primary and secondary amines in the presence of sulfur, leading to the formation of the desired benzothiophene derivatives.
Q2: How is 1-(2-chloro-5-nitrophenyl)ethanone utilized in the synthesis of chalcones?
A2: 1-(2-chloro-5-nitrophenyl)ethanone serves as a crucial precursor for synthesizing a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone compounds, commonly known as chalcones []. These compounds are prepared via crossed-Aldol condensation reactions, where 1-(2-chloro-5-nitrophenyl)ethanone reacts with various substituted benzaldehydes under basic conditions. This reaction results in the formation of a carbon-carbon double bond, yielding the desired chalcone derivatives.
Q3: What are the potential applications of the compounds derived from 1-(2-chloro-5-nitrophenyl)ethanone?
A3: The synthesized chalcone derivatives from 1-(2-chloro-5-nitrophenyl)ethanone exhibit promising antimicrobial activities []. Researchers evaluated these compounds against various bacterial and fungal strains using the Kirby-Baur disc diffusion method. The results indicated that the presence of specific substituents on the phenyl rings of the chalcones significantly influences their antimicrobial efficacy. This suggests that further exploration of these compounds and their derivatives could lead to the development of novel antimicrobial agents.
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